molecular formula C8H3ClF2 B2701115 2-Chloro-5-ethynyl-1,3-difluorobenzene CAS No. 177572-84-8

2-Chloro-5-ethynyl-1,3-difluorobenzene

Cat. No.: B2701115
CAS No.: 177572-84-8
M. Wt: 172.56
InChI Key: WAEFVVJPHTWNAT-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynyl-1,3-difluorobenzene is an organic compound with the molecular formula C8H3ClF2 It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, and difluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethynyl-1,3-difluorobenzene typically involves the following steps:

    Ethynylation: The addition of an ethynyl group to the benzene ring.

    Fluorination: The incorporation of fluorine atoms into the benzene ring.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation, ethynylation, and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethynyl-1,3-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Addition Reactions: The ethynyl group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or sulfonyl chlorides.

    Addition Reactions: Reagents such as hydrogen, halogens, or organometallic compounds are used under conditions like catalytic hydrogenation or halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon bonds.

Scientific Research Applications

2-Chloro-5-ethynyl-1,3-difluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Applications in materials science, such as the synthesis of polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynyl-1,3-difluorobenzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in reactions that form new bonds, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biological and chemical processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-bromo-1,3-difluorobenzene
  • 2-Chloro-5-iodo-1,3-difluorobenzene
  • 2-Chloro-5-methyl-1,3-difluorobenzene

Uniqueness

2-Chloro-5-ethynyl-1,3-difluorobenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-chloro-5-ethynyl-1,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2/c1-2-5-3-6(10)8(9)7(11)4-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEFVVJPHTWNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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